ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate
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Overview
Description
Ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation and function of the target molecules, thereby exerting its biological effects.
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, including those involved in inflammation, oxidative stress, and cellular signaling .
Pharmacokinetics
Its metabolism might involve hydroxylation and hydrolysis , and it is likely to be excreted via the renal route.
Result of Action
Based on the activities of similar compounds, it might exert antioxidant, anti-inflammatory, and antitumor effects .
Biochemical Analysis
Cellular Effects
It is plausible that, like other pyrazole derivatives, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These are speculative and require experimental validation.
Metabolic Pathways
The metabolic pathways involving ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate are not currently known. It is possible that it interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels
Transport and Distribution
It could potentially interact with transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate typically involves the reaction of ethyl bromoacetate with phenylhydrazine to form ethyl 2-phenylhydrazonoacetate. This intermediate is then cyclized with hydrazine hydrate to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate can be compared with other pyrazole derivatives such as:
1-Phenyl-3-methyl-1H-pyrazole-5-carboxylic acid: Known for its anti-inflammatory properties.
3,5-Dimethyl-1-phenyl-1H-pyrazole: Used in the synthesis of various pharmaceuticals.
1-(4-Chlorophenyl)-3-methyl-1H-pyrazole: Investigated for its antimicrobial activity.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties. Its ester group provides additional reactivity, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 2-phenyl-2-pyrazol-1-ylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-13(16)12(15-10-6-9-14-15)11-7-4-3-5-8-11/h3-10,12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCASTZGICBYQGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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